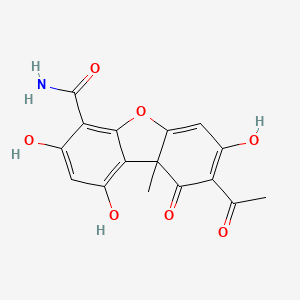
Deoxycytidine triphosphate (trisodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deoxycytidine triphosphate (trisodium salt) is a nucleoside triphosphate that contains the pyrimidine base cytosine. It plays a crucial role in DNA synthesis, serving as a substrate for DNA polymerase enzymes. The compound is composed of a nucleobase attached to deoxyribose and a chain of three phosphate residues .
準備方法
Synthetic Routes and Reaction Conditions
Deoxycytidine triphosphate (trisodium salt) can be synthesized through a multi-step process involving the phosphorylation of deoxycytidine. The process typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a base like pyridine. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of deoxycytidine triphosphate (trisodium salt) involves large-scale chemical synthesis using automated reactors. The process includes the purification of the final product through techniques such as ion-exchange chromatography and crystallization to achieve high purity levels .
化学反応の分析
Types of Reactions
Deoxycytidine triphosphate (trisodium salt) primarily undergoes hydrolysis and phosphorylation reactions. It can also participate in substitution reactions where the triphosphate group is replaced by other functional groups .
Common Reagents and Conditions
Common reagents used in the reactions involving deoxycytidine triphosphate (trisodium salt) include water for hydrolysis and various phosphorylating agents for phosphorylation. The reactions are typically carried out under controlled pH and temperature conditions to maintain the integrity of the compound .
Major Products Formed
The major products formed from the reactions of deoxycytidine triphosphate (trisodium salt) include deoxycytidine monophosphate and deoxycytidine diphosphate, depending on the extent of hydrolysis .
科学的研究の応用
Deoxycytidine triphosphate (trisodium salt) has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Industry: It is utilized in the production of diagnostic kits and molecular biology reagents.
作用機序
Deoxycytidine triphosphate (trisodium salt) exerts its effects by serving as a substrate for DNA polymerase enzymes. During DNA synthesis, the enzyme incorporates deoxycytidine triphosphate into the growing DNA strand, releasing pyrophosphate in the process. This incorporation is driven by the high-energy phosphoanhydride bonds present in the triphosphate group . The molecular targets include DNA polymerase and other enzymes involved in DNA replication .
類似化合物との比較
Similar Compounds
- Deoxyadenosine triphosphate (trisodium salt)
- Deoxyguanosine triphosphate (trisodium salt)
- Deoxythymidine triphosphate (trisodium salt)
Uniqueness
Deoxycytidine triphosphate (trisodium salt) is unique due to its specific role in incorporating the cytosine base into DNA strands. Unlike other nucleoside triphosphates, it pairs with guanine during DNA synthesis, ensuring the accurate replication of genetic information .
特性
分子式 |
C9H13N3Na3O13P3 |
|---|---|
分子量 |
533.10 g/mol |
IUPAC名 |
trisodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O13P3.3Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1 |
InChIキー |
WBIPTAOOMJEGQO-MILVPLDLSA-K |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
正規SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone](/img/structure/B11930023.png)
![1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide](/img/structure/B11930024.png)





![[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B11930063.png)
![1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol;2,2,2-trifluoroacetic acid](/img/structure/B11930064.png)



![7-[(pyridin-3-ylamino)-thiophen-3-ylmethyl]quinolin-8-ol](/img/structure/B11930088.png)
